1-(2,4-Difluorophenoxy)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenoxy)butan-2-amine is an organic compound with the molecular formula C10H13F2NO and a molecular weight of 201.21 g/mol . This compound is characterized by the presence of a difluorophenoxy group attached to a butan-2-amine backbone. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,4-Difluorophenoxy)butan-2-amine typically involves the reaction of 2,4-difluorophenol with butan-2-amine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with butan-2-amine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2,4-Difluorophenoxy)butan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Difluorophenoxy)butan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenoxy)butan-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(2,4-Difluorophenoxy)butan-2-amine can be compared with other similar compounds, such as:
1-(2,4-Difluorophenoxy)butan-2-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.
1-(2,4-Difluorophenoxy)butan-2-thiol: The presence of a thiol group imparts distinct chemical characteristics compared to the amine derivative.
1-(2,4-Difluorophenoxy)butan-2-carboxylic acid:
Properties
Molecular Formula |
C10H13F2NO |
---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
1-(2,4-difluorophenoxy)butan-2-amine |
InChI |
InChI=1S/C10H13F2NO/c1-2-8(13)6-14-10-4-3-7(11)5-9(10)12/h3-5,8H,2,6,13H2,1H3 |
InChI Key |
UULRYSOCYRGRAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.